Cas no 210108-86-4 (Jatrophane 2)
Jatrophane 2 structure
Product Name:Jatrophane 2
Numero CAS:210108-86-4
MF:C39H50O15
MW:758.8053
CID:836980
PubChem ID:10055903
Update Time:2025-07-11
Jatrophane 2 Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2,5,7,8,9,14-Hexaacetoxy-3-benzoyloxy-15-hydroxy-jatropha-6(17),11E-diene
- Jatrophane 2
- (1R,2R,3aR,4S,5S,6Z,9S,10S,11R,13R,13aS)-2,4,9,10,11,13-Hexaaceto xy-3a-hydroxy-2,5,8,8-tetramethyl-12-methylene-2,3,3a,4,5,8,9,10, 11,12,13,13a-dodecahydro-1H-cyclopenta[12]annulen-1-yl benzoate
- 2,5,7,8,9,14-HEXAACETOXY-3-BENZOYLOXY-15-HYDROXYJATROPHA-6(17),11E-DIENE
- 210108-86-4
- CHEMBL311597
- [(1R,2R,3aR,4S,5S,6E,9S,10S,11S,13R,13aS)-2,4,9,10,11,13-hexaacetyloxy-3a-hydroxy-2,5,8,8-tetramethyl-12-methylidene-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-1-yl] benzoate
- FS-9549
- AKOS040760990
-
- Inchi: InChI=1S/C39H50O15/c1-20-17-18-37(9,10)35(52-26(7)44)32(50-24(5)42)31(49-23(4)41)21(2)30(48-22(3)40)29-34(53-36(46)28-15-13-12-14-16-28)38(11,54-27(8)45)19-39(29,47)33(20)51-25(6)43/h12-18,20,29-35,47H,2,19H2,1,3-11H3/b18-17+/t20-,29-,30-,31-,32+,33-,34+,35+,38+,39+/m0/s1
- Chiave InChI: AHHKCKIAGSAXCR-DXFPZIRUSA-N
- Sorrisi: CC1C=CC(C(C(C(C(=C)C(C2C(C(CC2(C1OC(=O)C)O)(C)OC(=O)C)OC(=O)C3=CC=CC=C3)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)(C)C
Proprietà calcolate
- Massa esatta: 758.31497088g/mol
- Massa monoisotopica: 758.31497088g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 15
- Conta atomi pesanti: 54
- Conta legami ruotabili: 15
- Complessità: 1510
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 10
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.7
- Superficie polare topologica: 204Ų
Proprietà sperimentali
- Colore/forma: Powder
- Densità: 1.3±0.1 g/cm3
- Punto di ebollizione: 710.0±60.0 °C at 760 mmHg
- Punto di infiammabilità: 202.3±26.4 °C
- Pressione di vapore: 0.0±2.4 mmHg at 25°C
Jatrophane 2 Informazioni sulla sicurezza
- Dichiarazione di pericolo: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Istruzioni di sicurezza: H303+H313+H333
- Condizioni di conservazione:Conservare a 4 ℃, meglio a -4 ℃
Jatrophane 2 Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | J21540-5mg |
(1R,2R,3aR,4S,5S,6Z,9S,10S,11R,13R,13aS)-2,4,9,10,11,13-Hexaaceto xy-3a-hydroxy-2,5,8,8-tetramethyl-12-methylene-2,3,3a,4,5,8,9,10, 11,12,13,13a-dodecahydro-1H-cyclopenta[12]annulen-1-yl benzoate |
210108-86-4 | 5mg |
¥6240.0 | 2021-09-09 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN2727-1 mg |
Jatrophane 2 |
210108-86-4 | 1mg |
¥3155.00 | 2022-04-26 | ||
| TargetMol Chemicals | TN2727-5mg |
Jatrophane 2 |
210108-86-4 | 5mg |
¥ 4420 | 2024-07-20 | ||
| TargetMol Chemicals | TN2727-5 mg |
Jatrophane 2 |
210108-86-4 | 98% | 5mg |
¥ 4,420 | 2023-07-11 | |
| TargetMol Chemicals | TN2727-1 mL * 10 mM (in DMSO) |
Jatrophane 2 |
210108-86-4 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 6720 | 2023-09-15 | |
| A2B Chem LLC | AB19795-1mg |
Jatrophane 2 |
210108-86-4 | >98% | 1mg |
$699.00 | 2024-04-20 | |
| A2B Chem LLC | AB19795-5mg |
Jatrophane 2 |
210108-86-4 | 97.5% | 5mg |
$785.00 | 2024-04-20 | |
| TargetMol Chemicals | TN2727-1 ml * 10 mm |
Jatrophane 2 |
210108-86-4 | 1 ml * 10 mm |
¥ 6720 | 2024-07-20 |
Jatrophane 2 Letteratura correlata
-
Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
-
Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
-
Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
-
Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
210108-86-4 (Jatrophane 2) Prodotti correlati
- 705973-69-9(14beta-Benzoyloxy-2-deacetylbaccatin VI)
- 210108-88-6(Jatrophane 4)
- 78804-17-8(((1R,2S,5R,6S)-5-(Benzoyloxy)-1,2,6-trihydroxycyclohex-3-en-1-yl)methyl benzoate)
- 220935-39-7(1H-Azuleno[5',6':3,4]benz[1,2-b]oxete-4,5,6,8,10,10b(2aH)-hexol,4a-[(acetyloxy)methyl]-3,4,5,6,8,9,10,10a-octahydro-9a-(1-hydroxy-1-methylethyl)-7-methyl-,10b-acetate 10-benzoate, (2aR,4S,4aR,5R,6R,8S,9aS,10S,10aR,10bS)-)
- 153229-31-3(1H-Azuleno[5',6':3,4]benz[1,2-b]oxete-4,5,6,8,10,10b(2aH)-hexol,3,4,4a,5,6,8,9,9a,10,10a-decahydro-9a-(1-hydroxy-1-methylethyl)-4a,7-dimethyl-,4,5,10,10b-tetraacetate 6-benzoate, (2aR,4S,4aS,5R,6R,8S,9aS,10S,10aR,10bS)-)
- 57672-79-4(Baccatin VI)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
Fornitori consigliati
Shanghai Bent Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
CN Fornitore
Reagenti
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso